![molecular formula C9H7ClF3NO2 B13595305 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H7ClF3NO2. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetic acid moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chloro group can produce hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid
- 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]butanoic acid
- 2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]pentanoic acid
Uniqueness
2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of bioactive molecules.
Eigenschaften
Molekularformel |
C9H7ClF3NO2 |
|---|---|
Molekulargewicht |
253.60 g/mol |
IUPAC-Name |
2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |
InChI-Schlüssel |
JDXVRYUFSVPERW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


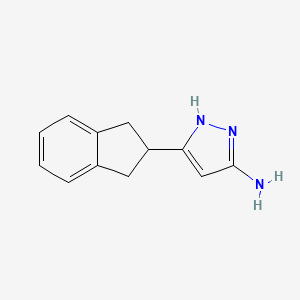
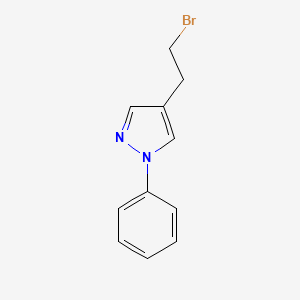
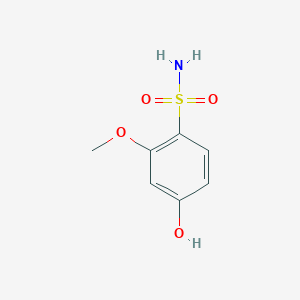
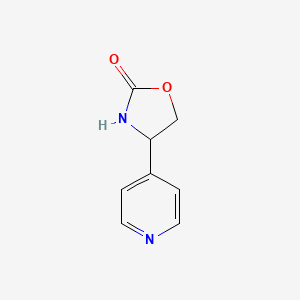
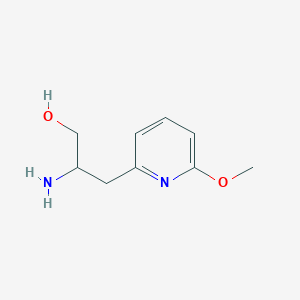

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)


![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)




